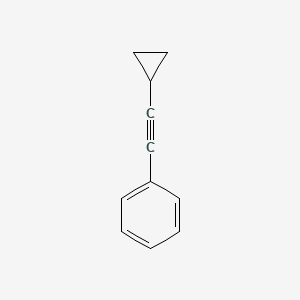

(Cyclopropylethynyl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-cyclopropylethynylbenzene |

InChI |

InChI=1S/C11H10/c1-2-4-10(5-3-1)6-7-11-8-9-11/h1-5,11H,8-9H2 |

InChI Key |

RADQQJATVQIEFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Nucleophilic Addition to the Triple Bond:direct Nucleophilic Addition to the Triple Bond of an Unactivated Alkyne Like Cyclopropylethynyl Benzene is Generally Difficult Because the π Bonds Are Not Sufficiently Electron Deficient.youtube.comhowever, This Reaction Can Be Facilitated Under Certain Conditions:

Metal Catalysis: Transition metals can activate the alkyne towards nucleophilic attack. A classic example is the mercury(II)-catalyzed hydration (Kucherov reaction), where water acts as the nucleophile to ultimately form a methyl ketone adjacent to the cyclopropyl (B3062369) group after tautomerization of the initial enol intermediate.

Activation by Conjugation: If an electron-withdrawing group were attached to the benzene (B151609) ring para to the alkyne, it could render the alkyne susceptible to conjugate or Michael-type additions by soft nucleophiles. youtube.com

These transformations allow for the conversion of the terminal alkyne into a range of other functional groups, as summarized in the table below.

| Transformation | Reagents | Intermediate/Mechanism Type | Product Functional Group |

|---|---|---|---|

| Deprotonation-Alkylation | 1. NaNH₂ or n-BuLi 2. R-X (e.g., CH₃I) | Acetylide anion (nucleophile) | Internal Alkyne |

| Sonogashira Coupling | Ar-I, Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Acetylide anion (nucleophile) | Diaryl or Aryl-Vinyl Alkyne |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Metal-activated alkyne (electrophile) | Methyl Ketone |

| Hydroboration-Oxidation | 1. BH₃ or Disiamylborane 2. H₂O₂, NaOH | Organoborane intermediate | Aldehyde |

Mechanistic Investigations of Chemical Transformations Involving Cyclopropylethynyl Benzene

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions are powerful tools for constructing cyclic and polycyclic molecules. (Cyclopropylethynyl)benzene readily participates in these transformations, leading to the formation of complex scaffolds.

A significant advancement in the synthesis of substituted naphthalenes involves the palladium-catalyzed decarbonylative [4+2] cyclization of carboxylic acids with terminal alkynes. chemrxiv.orgrsc.org This method represents a novel use of carboxylic acids as synthons for cycloaddition reactions through the cleavage of a C-C bond. chemrxiv.org The reaction proceeds through a sequential process that begins with the formation of a key palladacycle via C-C/C-H bond activation, followed by a highly regioselective insertion of the terminal alkyne. chemrxiv.org

While specific studies detailing the use of this compound in this exact transformation are not prevalent, its nature as a terminal alkyne makes it a suitable candidate for this methodology. The reaction demonstrates a wide substrate scope with high functional group tolerance, applicable to various terminal alkynes. chemrxiv.org The process provides an efficient route to functionalized molecules that may contain bioactive fragments. chemrxiv.org The general mechanism suggests that this compound would insert into the palladacycle in a regioselective manner, ultimately leading to a naphthalene (B1677914) derivative bearing a cyclopropyl-phenyl substituent. This approach is a valuable part of the expanding toolbox for redox-neutral interconversions of carboxylic acids. chemrxiv.org

| Alkyne Coupling Partner | Carboxylic Acid Partner | Catalyst System | General Product |

|---|---|---|---|

| This compound (representative) | Aromatic Carboxylic Acids | Palladium Cluster Catalyst | Substituted Naphthalenes |

| Phenylacetylene | 2-Biphenylcarboxylic acid | Pd(OAc)₂ / Additive | Triphenylene |

| 1-Octyne | Benzoic Acid Derivatives | Pd(OAc)₂ / Ligand | Substituted Naphthalenes |

The azide-alkyne Huisgen cycloaddition is a cornerstone of click chemistry, providing a highly efficient route to 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne like this compound can be performed under various conditions, which critically influences the reaction's outcome and regioselectivity. organic-chemistry.orgwikipedia.org

The classic, thermal Huisgen 1,3-dipolar cycloaddition does not require a metal catalyst but often necessitates elevated temperatures. organic-chemistry.orgwikipedia.org A significant drawback of this thermal approach is the frequent formation of a mixture of both 1,4- and 1,5-disubstituted regioisomers of the triazole product. organic-chemistry.orgnih.gov

To overcome these limitations, catalyzed versions have been developed. The most prominent is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as the premier example of a click reaction. wikipedia.orgnih.gov CuAAC proceeds with a massive rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed reaction) and can be conducted under mild, often aqueous conditions. organic-chemistry.org Crucially, it is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. organic-chemistry.org

Conversely, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity. organic-chemistry.orgwikipedia.org Utilizing catalysts such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, the RuAAC reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also accommodate internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

The regioselectivity of the azide-alkyne cycloaddition involving this compound is dictated by the chosen synthetic route. The reaction with an organic azide (R-N₃) can lead to two possible regioisomers: one where the R-group is attached to the N1 position of the triazole ring and the cyclopropyl-phenyl group is at the C4 position (1,4-isomer), and another where the cyclopropyl-phenyl group is at the C5 position (1,5-isomer).

Thermal Conditions : Reaction of this compound with an azide at high temperatures typically yields a mixture of the 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

Copper(I) Catalysis (CuAAC) : This method exclusively forms the 1-substituted-4-(cyclopropyl(phenyl)methyl)-1H-1,2,3-triazole (the 1,4-isomer). organic-chemistry.org The reaction is robust, tolerates a wide array of functional groups, and proceeds under mild conditions. organic-chemistry.orgbeilstein-journals.org

Ruthenium Catalysis (RuAAC) : This approach selectively yields the 1-substituted-5-(cyclopropyl(phenyl)methyl)-1H-1,2,3-triazole (the 1,5-isomer). organic-chemistry.orgnih.gov The proposed mechanism involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which, after reductive elimination, gives the final product. organic-chemistry.org

| Reaction Type | Catalyst | Typical Conditions | Product Regioselectivity with this compound |

|---|---|---|---|

| Thermal Cycloaddition | None | High Temperature (e.g., 98°C) | Mixture of 1,4- and 1,5-isomers |

| Copper-Catalyzed (CuAAC) | Cu(I) source (e.g., CuI, CuSO₄/ascorbate) | Room Temperature, Aqueous or Organic Solvents | Exclusively 1,4-disubstituted isomer |

| Ruthenium-Catalyzed (RuAAC) | [Cp*RuCl] complexes | Refluxing Benzene (B151609) or other organic solvents | Exclusively 1,5-disubstituted isomer |

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

Controlled Hydrogenation Reactions

The selective reduction of the carbon-carbon triple bond in this compound to an alkene without affecting the phenyl or cyclopropyl (B3062369) groups requires precise control over the reaction conditions and catalyst choice.

Research has demonstrated the highly effective E-selective semihydrogenation of alkynes using bench-stable dinuclear manganese hydride complexes of the form [Mn₂(CO)₈(μ-H)(μ-PR₂)]. nih.gov When this compound is used as the substrate with one such catalyst, a cis-alkenyl bridging ligand is formed as an intermediate, with the crucial finding that the cyclopropane (B1198618) ring remains completely intact. chemrxiv.orgnih.gov

Subsequent treatment of this intermediate complex with hydrogen gas (H₂) affords exclusively trans-(2-cyclopropylvinyl)benzene. chemrxiv.orgnih.gov This high stereoselectivity is a key feature of the catalytic system. Mechanistic studies, including control experiments, indicate that the reaction proceeds via a non-radical pathway, which is unusual for manganese-hydride catalysts. chemrxiv.orgnih.gov The catalytically active species show virtually no activity towards the isomerization of cis to trans alkenes, confirming that the E-selectivity is an intrinsic property of the reaction mechanism. nih.gov The dinuclear nature of the manganese complex is considered critical for achieving this high selectivity. nih.gov A detailed reaction mechanism consistent with kinetic analysis and supported by DFT computations has been proposed. nih.gov

| Substrate | Catalyst | Product | Selectivity | Key Mechanistic Findings |

|---|---|---|---|---|

| This compound | [Mn₂(CO)₈(μ-H)(μ-PR₂)] (R=iPr) | trans-(2-cyclopropylvinyl)benzene | Exclusively E-isomer | Non-radical mechanism; Dinuclearity is crucial for selectivity; Cyclopropane ring remains intact. chemrxiv.orgnih.gov |

Mechanistic Insights into Stereoselective Hydrogenation

The hydrogenation of the ethynyl (B1212043) group in this compound can be controlled to produce either cis or trans isomers of the resulting alkene, (Cyclopropylvinyl)benzene, depending on the chosen reaction mechanism and catalytic system. The stereochemical outcome is dictated by the pathway of hydrogen addition to the alkyne triple bond.

The most common method for achieving cis-stereoselectivity is through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). libretexts.orgstudy.com The mechanism is heterogeneous, occurring on the surface of the metal catalyst. The alkyne adsorbs onto the catalyst surface, and molecular hydrogen is dissociatively chemisorbed, forming metal-hydride bonds. youtube.com The two hydrogen atoms are then delivered to the same face of the alkyne π-system in a concerted or stepwise fashion, resulting in a syn-addition. study.comyoutube.com The poisoning of the catalyst is crucial; it reduces the catalyst's activity just enough to prevent the subsequent hydrogenation of the newly formed alkene to an alkane. libretexts.orgyoutube.com

Conversely, to achieve trans-stereoselectivity, a dissolving metal reduction is typically employed, most commonly using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org This reaction proceeds through a completely different, non-catalytic mechanism. libretexts.orgyoutube.com The process begins with the transfer of a single electron from the sodium atom to the alkyne, generating a radical anion intermediate. This highly basic intermediate is protonated by the ammonia solvent to give a vinylic radical. A second single-electron transfer from another sodium atom converts the vinylic radical into a vinylic anion. To minimize steric repulsion between the larger substituents (cyclopropyl and phenyl groups), this anion adopts the more stable trans configuration. A final protonation by ammonia yields the trans-alkene product. libretexts.org

Elucidation of complex stereoselective mechanisms often reveals that the final product distribution is not necessarily governed by the most stable initial catalyst-substrate adduct, but rather by the differing reaction rates of the various diastereomeric intermediates. nih.gov

| Reaction Type | Reagents & Conditions | Stereochemical Outcome | Key Mechanistic Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | cis-(Cyclopropylvinyl)benzene | Syn-addition of hydrogen atoms on a heterogeneous catalyst surface. study.com |

| Dissolving Metal Reduction | Na or Li, liquid NH₃ (anhydrous) | trans-(Cyclopropylvinyl)benzene | Formation of a radical anion followed by protonation and a second electron transfer, with the intermediate vinylic anion adopting the more stable trans geometry. libretexts.org |

Nucleophilic Reactivity and Functional Group Interconversions

This compound possesses two primary sites for potential chemical transformation: the aromatic phenyl ring and the exocyclic ethynyl group. The reactivity of these moieties towards nucleophiles is markedly different, governed by the distinct electronic characteristics of the sp²-hybridized aryl carbons and the sp-hybridized alkynyl carbons.

The benzene ring of this compound is inherently electron-rich and, as such, is generally resistant to nucleophilic attack. wikipedia.org Aromatic rings typically undergo electrophilic substitution. For a nucleophilic aromatic substitution (SNAr) to occur, the ring must be "activated" by the presence of two key features: a good leaving group (such as a halide) and one or more strong electron-withdrawing groups (such as a nitro or carbonyl group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.com

In a hypothetical derivative like 1-chloro-4-(cyclopropylethynyl)-2-nitrobenzene, a nucleophile could displace the chloride. The mechanism for this transformation is a two-step addition-elimination process. libretexts.org

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a new C-Nu bond and breaking the aromaticity of the ring. This creates a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination of the Leaving Group: The negative charge, which is delocalized onto the electron-withdrawing group at the ortho and para positions, collapses, re-forming the aromatic π-system and expelling the leaving group. libretexts.orgyoutube.com

Without such activating groups and a suitable leaving group, the aryl moiety of this compound remains inert to nucleophilic substitution under standard conditions. nih.gov

The ethynyl group offers a more versatile site for transformations involving nucleophiles, primarily through two distinct pathways: acting as a pronucleophile (via its acidic proton) or as an electrophile (via the triple bond).

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The electronic environment created by the cyclopropylethynyl substituent influences the precise chemical shifts of these protons. Protons in positions ortho to the substituent are expected to be the most deshielded, followed by the meta and para protons. The coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets) that can be used to assign the signals to specific protons on the ring.

The protons of the cyclopropyl (B3062369) group are expected to resonate in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm. The methine proton attached to the carbon bearing the ethynyl (B1212043) group would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl ring are diastereotopic and would be expected to appear as two distinct multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (Cyclopropylethynyl)benzene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| Phenyl H (ortho) | 7.3 - 7.5 | Multiplet | |

| Phenyl H (meta) | 7.2 - 7.4 | Multiplet | |

| Phenyl H (para) | 7.1 - 7.3 | Multiplet | |

| Cyclopropyl CH | 1.3 - 1.5 | Multiplet | |

| Cyclopropyl CH₂ | 0.7 - 0.9 | Multiplet | |

| Cyclopropyl CH₂' | 0.6 - 0.8 | Multiplet |

Note: The data in this table is predicted based on known chemical shifts for similar structures and is for illustrative purposes.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbons of the phenyl ring are expected to resonate in the aromatic region, between δ 120 and 140 ppm. The ipso-carbon (the carbon atom of the benzene (B151609) ring directly attached to the substituent) will have a chemical shift that is significantly influenced by the substituent. The other aromatic carbons will also show shifts dependent on their position relative to the substituent.

The two sp-hybridized carbons of the ethynyl group are expected to appear in the region of δ 80 to 100 ppm. The carbon attached to the phenyl group will likely be at a slightly different chemical shift than the carbon attached to the cyclopropyl group.

The carbons of the cyclopropyl group will resonate in the upfield region of the spectrum. The methine carbon is expected to be found at a downfield position relative to the two equivalent methylene carbons. For the related compound 1-(cyclopropylethynyl)-4-methoxybenzene , the cyclopropyl carbons appear at δ 8.0 and 24.3 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl C (ipso) | 120 - 125 |

| Phenyl C (ortho) | 130 - 135 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 125 - 128 |

| Ethynyl C (phenyl-C≡) | 85 - 90 |

| Ethynyl C (≡C-cyclopropyl) | 70 - 75 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

Note: The data in this table is predicted based on known chemical shifts for similar structures and is for illustrative purposes.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which typically appears as a sharp, and often weak, band in the region of 2100-2260 cm⁻¹.

The C-H stretching vibrations of the aromatic ring are expected to be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C stretching vibrations within the benzene ring usually give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. openstax.orglibretexts.org The out-of-plane C-H bending vibrations of the substituted benzene ring, which appear in the 690-900 cm⁻¹ range, can provide information about the substitution pattern.

The C-H stretching vibrations of the cyclopropyl group are expected to occur just below 3000 cm⁻¹. The deformation and rocking vibrations of the cyclopropyl ring may also be present in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Cyclopropyl C-H Stretch | 2850 - 3000 | Medium |

| C≡C Stretch | 2100 - 2260 | Weak to Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bending | 690 - 900 | Strong |

Note: The data in this table is predicted based on known vibrational frequencies for similar functional groups and is for illustrative purposes.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to the exact molecular weight of the compound. The high-resolution mass spectrum would provide the elemental composition.

The fragmentation of the molecular ion under electron ionization would lead to the formation of various fragment ions. The stability of the benzene ring suggests that a prominent fragment would be the phenyl cation or related aromatic species. docbrown.info A common fragmentation pathway for compounds containing a benzene ring is the loss of a proton to form a [M-1]⁺ ion. docbrown.info

Cleavage of the bonds adjacent to the cyclopropyl and ethynyl groups is also expected. The loss of the cyclopropyl group would result in a phenylethynyl cation. Conversely, cleavage of the bond between the phenyl group and the ethynyl group would lead to a cyclopropylethynyl cation. Further fragmentation of these primary ions would lead to a complex pattern of smaller ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 142 | [C₁₁H₁₀]⁺ (Molecular Ion) |

| 141 | [C₁₁H₉]⁺ |

| 115 | [C₉H₇]⁺ |

| 101 | [C₈H₅]⁺ |

| 77 | [C₆H₅]⁺ |

| 65 | [C₅H₅]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The data in this table is predicted based on known fragmentation patterns of similar aromatic and alkyne-containing compounds and is for illustrative purposes.

Theoretical and Computational Studies on Cyclopropylethynyl Benzene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like (Cyclopropylethynyl)benzene, providing reliable predictions of their electronic and structural properties. DFT methods are employed to investigate everything from reaction energetics to the interpretation of vibrational spectra.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, revealing the energetic profiles of various pathways. This involves locating and characterizing the geometries and energies of reactants, products, transition states, and intermediates. For systems involving this compound, these studies often focus on metal-catalyzed reactions, such as gold-catalyzed cycloisomerizations, which are common for arylalkynes. encyclopedia.pubnih.gov

Research on related arylalkyne systems has shown that gold catalysts activate the alkyne's carbon-carbon triple bond, facilitating nucleophilic attack. csic.es DFT studies on these types of reactions typically explore the competition between different cyclization modes, such as the 5-exo-dig versus the 6-endo-dig pathways. pku.edu.cn The calculations reveal the activation barriers for each step, allowing chemists to predict which pathway is kinetically favored. For instance, in the cycloisomerization of 1,6-enynes, DFT has been used to show that carbon-tethered substrates often favor a 5-exo-dig cyclization, while heteroatom-tethered ones may proceed via a 6-endo-dig pathway. pku.edu.cn

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactant + [Au]⁺ | Initial complex of this compound with gold catalyst | 0.0 |

| TS1 | Transition state for 6-exo-dig cyclization | +18.5 |

| Intermediate 1 | Vinyl-gold intermediate | +5.2 |

| TS2 | Transition state for protodeauration | +12.0 |

| Product + [Au]⁺ | Final cyclized product and regenerated catalyst | -25.0 |

This table represents hypothetical data for illustrative purposes, based on typical values found in DFT studies of gold-catalyzed arylalkyne cyclizations.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, and DFT is the primary tool for calculating the energies and spatial distributions of these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. joaquinbarroso.com The HOMO energy correlates with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.comnih.gov A small gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the π-system of the ethynyl (B1212043) group. The LUMO would likely also be distributed across this conjugated system. The presence of the cyclopropylethynyl substituent influences these orbital energies compared to unsubstituted benzene. DFT calculations for various benzene derivatives show how different functional groups alter the HOMO, LUMO, and the energy gap. scispace.comindexacademicdocs.org

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Benzene | -6.75 | -0.45 | 6.30 |

| Toluene | -6.41 | -0.38 | 6.03 |

| Phenylacetylene | -6.58 | -0.71 | 5.87 |

| This compound (Expected) | ~ -6.5 | ~ -0.6 | ~ 5.9 |

Note: Values for Benzene, Toluene, and Phenylacetylene are representative literature values. Values for this compound are estimated based on substituent effects.

DFT calculations provide an excellent method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which can be diagonalized to yield the harmonic vibrational frequencies and their corresponding normal modes. bohrium.com

These theoretical frequencies are invaluable for interpreting experimental FT-IR and FT-Raman spectra. researchgate.net Although calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, they can be brought into close agreement through the use of empirical scaling factors. nih.gov The primary utility of these calculations is in the unambiguous assignment of vibrational bands to specific atomic motions within the molecule. nih.gov

For this compound, a DFT calculation would predict several characteristic vibrational modes. These would include the C-H stretching modes of the benzene ring and cyclopropyl (B3062369) group, the ring breathing and deformation modes of both rings, and the distinctive, sharp C≡C triple bond stretching frequency. researchgate.net Correlating the calculated spectrum with an experimental one confirms the molecular structure and provides a detailed understanding of its vibrational properties. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| Cyclopropyl C-H Stretch | 3080 - 2990 | Stretching of C-H bonds on the cyclopropane (B1198618) ring |

| C≡C Stretch | 2260 - 2100 | Stretching of the alkyne triple bond |

| Aromatic C=C Stretch | 1625 - 1475 | In-plane stretching of C-C bonds within the benzene ring |

| Cyclopropane Ring Deformation | 1050 - 1000 | "Breathing" or deformation modes of the three-membered ring |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Bending of aromatic C-H bonds out of the plane of the ring |

This table presents expected frequency ranges for the characteristic vibrational modes of this compound based on data for related functional groups.

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling provides a holistic view of a molecule's properties by integrating various computational analyses. For this compound, such modeling elucidates the interplay between its geometric structure, electronic configuration, and resulting chemical behavior. Methods like DFT are used to build a comprehensive model of the molecule's electronic landscape. chemrxiv.orgmendeley.com

Reactivity is predicted by analyzing descriptors derived from the electronic structure. uou.ac.in Beyond the HOMO-LUMO gap, models can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP would likely show a negative potential (red) around the π-cloud of the aromatic and alkyne systems, indicating sites susceptible to electrophilic attack, while the regions around the hydrogen atoms would show a positive potential (blue).

By combining the analysis of frontier orbitals, reaction energy profiles, and electrostatic potentials, quantum chemical modeling offers powerful predictive capabilities. It can rationalize observed experimental outcomes, such as regioselectivity in addition reactions, and guide the design of new experiments by predicting the most likely reaction pathways and products under different conditions. consensus.app

Strategic Applications of Cyclopropylethynyl Benzene in Complex Organic Synthesis

Building Block for Multifunctional Benzene (B151609) Derivatives

The structure of (Cyclopropylethynyl)benzene offers multiple reaction sites, allowing for its elaboration into a wide array of multifunctional benzene derivatives. The benzene ring is amenable to electrophilic aromatic substitution (EAS) reactions, while the alkyne triple bond can undergo various addition and coupling reactions. msu.edulibretexts.org

The cyclopropylethynyl group itself influences the reactivity and regioselectivity of these transformations. As a substituent on the benzene ring, it directs incoming electrophiles primarily to the ortho and para positions. This directing effect is crucial for the controlled synthesis of polysubstituted aromatic compounds. libretexts.org Furthermore, the rigidity of the ethynyl (B1212043) linker and the unique electronic properties of the cyclopropyl (B3062369) group can be exploited to fine-tune the characteristics of the resulting molecules. nih.gov

Key synthetic transformations that leverage this compound as a foundational scaffold include:

Electrophilic Aromatic Substitution: The introduction of functional groups such as nitro (-NO₂), halogen (-Br, -Cl), and acyl (-COR) groups onto the benzene ring. utexas.eduyoutube.com

Alkyne Chemistry: Reactions such as hydration, hydrogenation, and metal-catalyzed cross-coupling reactions at the triple bond.

Cycloadditions: The participation of the alkyne in cycloaddition reactions to form more complex cyclic systems.

These reactions enable chemists to use this compound as a starting point for molecules with tailored electronic, steric, and functional properties, making it a valuable precursor for diverse applications. mdpi.comchemrxiv.orgresearchgate.net

| Reaction Type | Typical Reagents | Functional Group Added | Primary Positions of Substitution |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho, Para |

| Halogenation | Br₂, FeBr₃ | -Br | Ortho, Para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ortho, Para |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | Ortho, Para |

Precursor in the Synthesis of Biologically Relevant Molecules (General Structural Role)

The unique spatial and electronic characteristics of the (cyclopropylethynyl)phenyl moiety have made it a privileged scaffold in medicinal chemistry. The cyclopropyl group is a well-regarded bioisostere for other chemical groups, often introduced to enhance metabolic stability, improve binding affinity, or modulate conformational properties. The rigid ethynylphenyl unit serves as a strong, linear scaffold for positioning other functional groups in precise three-dimensional orientations to interact with biological targets.

A paramount application of this compound's core structure is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs for the treatment of HIV-1 infections. nih.govuochb.cz The most prominent example is Efavirenz, a highly potent NNRTI. google.com The cyclopropylethynyl side chain of Efavirenz is essential for its inhibitory activity, as it binds to a hydrophobic, allosteric pocket of the HIV-1 reverse transcriptase enzyme. seu.edunih.gov This binding induces a conformational change in the enzyme that renders it inactive, thereby halting the replication of the virus. nih.govmdpi.com

The synthesis of Efavirenz and its analogues involves the coupling of a cyclopropylacetylene (B33242) unit (the key component of this compound) to a substituted benzoxazinone (B8607429) core. seu.eduresearchgate.net The development of efficient synthetic routes to introduce this crucial side chain has been a significant focus of chemical research, underscoring the importance of this structural motif. digitellinc.com

| Compound | Role in Synthesis | Significance |

| Cyclopropylacetylene | Key building block | Forms the essential side chain for enzyme binding. seu.edudigitellinc.com |

| (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl)benzene methanol | Advanced intermediate | Precursor that undergoes cyclization to form the final drug structure. researchgate.net |

| Efavirenz | Final active pharmaceutical ingredient | A potent non-nucleoside HIV-1 reverse transcriptase inhibitor. google.comnih.gov |

G-protein-coupled receptors (GPCRs) are a vast family of transmembrane proteins that represent one of the largest classes of drug targets. nih.govnobelprize.org The design of ligands that can selectively activate or inhibit these receptors is a central goal of drug discovery. edgccjournal.orgnih.gov Phenylacetylene scaffolds, of which this compound is a prime example, are utilized in the design of GPCR modulators. phoenixpeptide.com

The rigid nature of the alkyne linker helps to minimize the number of low-energy conformations a molecule can adopt, which can lead to higher binding affinity and selectivity for a specific receptor subtype. The cyclopropyl group can engage in favorable hydrophobic interactions within the receptor's binding pocket and can enhance the ligand's pharmacological profile. unimelb.edu.au While specific, widely marketed GPCR modulators containing the exact this compound structure are not as prominent as in the HIV field, the core scaffold remains an area of active exploration for designing novel receptor ligands.

Exploration in Polymer Chemistry and Materials Science

The presence of the reactive acetylene (B1199291) group and the rigid benzene ring makes this compound an attractive monomer for the synthesis of novel polymers and functional materials. sprinklescience.commdpi.com

This compound can be incorporated into polymeric structures through reactions involving its alkyne functionality. While it is a monofunctional monomer and thus would act as a chain-capping agent on its own, it can be copolymerized with polyfunctional monomers to control molecular weight or functionalize polymer chain ends. youtube.com

More significantly, derivatized versions, such as diethynyl-substituted analogues, can undergo polymerization reactions like alkyne metathesis or cyclotrimerization to form highly cross-linked, porous networks. nih.govquora.com These reactions can produce polymers with a high degree of conjugation and structural rigidity. The incorporation of the cyclopropylphenyl moiety into the polymer backbone or as a pendant group can influence the material's final properties, including its solubility, thermal stability, and morphology. cjps.orgstackexchange.com

| Polymerization Strategy | Role of this compound Moiety | Resulting Polymer Type |

| Chain-growth polymerization | Monomer or Co-monomer | Substituted polyacetylenes |

| Cyclotrimerization | Di- or tri-functionalized monomer | Cross-linked aromatic networks, Conjugated Microporous Polymers (CMPs) mdpi.com |

| Cross-coupling reactions | Di- or tri-functionalized monomer | Conjugated polymers rsc.org |

Polymers derived from this compound and its analogues have potential applications as advanced functional materials. The creation of conjugated microporous polymers (CMPs) through the cross-linking of aromatic ethynyl monomers leads to materials with high surface areas, permanent porosity, and exceptional thermal stability. rsc.org

These properties make them promising candidates for applications in:

Gas Storage and Separation: The porous nature of these materials allows for the selective adsorption of gases like carbon dioxide and hydrogen. mdpi.com

Organic Electronics: The extended π-conjugation in polymers derived from these building blocks suggests potential utility in semiconductor applications. rsc.org

Sensors: Functionalization of the polymer network could lead to materials that can selectively bind to and detect specific analytes.

The ability to tune the properties of these materials at the molecular level by modifying the monomer structure makes this compound a valuable component in the materials science toolbox. mit.edusemanticscholar.org

Q & A

Basic Research Questions

Q. What is the molecular structure of (cyclopropylethynyl)benzene, and how does its cyclopropane moiety influence reactivity?

- Answer : this compound consists of a benzene ring linked to a cyclopropane group via an ethynyl bridge. The cyclopropane’s strained geometry (bond angles ~60°) enhances reactivity, particularly in ring-opening or insertion reactions. Computational studies (e.g., InChIKey: RADQQJATVQIEFW-UHFFFAOYSA-N) confirm the electronic effects of the ethynyl spacer, which modulates conjugation with the aromatic ring .

Q. What synthetic routes are commonly employed to prepare this compound derivatives?

- Answer : A key method involves ruthenium-catalyzed C–H bond functionalization. For example, [RuCl₂(p-cymene)]₂ catalyzes oxidative coupling between cyclopropylethynes and aromatic substrates under mild conditions (e.g., THF, 80°C), achieving >95% purity (confirmed by ¹H-NMR/GC). Pre-dried solvents and inert atmospheres are critical to avoid side reactions .

Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds?

- Answer : Documenting exact reaction conditions (catalyst loading, solvent purity, temperature gradients) and characterizing intermediates via TLC/GC-MS is essential. highlights the use of triethylamine as a base and rigorous exclusion of moisture to stabilize ruthenium intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of ruthenium-catalyzed C–H functionalization with this compound?

- Answer : Regioselectivity is determined during alkyne insertion into the Ru–C bond, forming a seven-membered ruthenacycle intermediate. Steric and electronic factors favor the cyclopropane-adjacent position, as shown by dihedral angles (~94.7°) in X-ray structures of isocoumarin derivatives. DFT studies suggest thermodynamic stabilization of the major regioisomer .

Q. How can contradictions in reported reaction yields for cyclopropane-containing heterocycles be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.